molecular formula C18H13N3O5S2 B3004249 (Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide CAS No. 303056-05-5

(Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide

Cat. No.: B3004249
CAS No.: 303056-05-5
M. Wt: 415.44
InChI Key: BOGOKEIYOCUUOF-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide is a synthetic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thioxothiazolidinone core, a methoxybenzylidene group, and a nitrobenzamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme tyrosinase . Tyrosinase is a key enzyme that catalyzes the initial rate-limiting steps of melanin synthesis . Due to its critical role in melanogenesis, it has been defined as a potent pharmacological target for the treatment of melanin overproduction .

Mode of Action

The compound interacts with the active site of tyrosinase, inhibiting its activity . It has been found to have a greater binding affinity than kojic acid, a widely-known tyrosinase inhibitor . This interaction results in the inhibition of melanin synthesis, thereby reducing pigmentation .

Biochemical Pathways

The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase . This results in a decrease in melanin production and distribution to skin, hair follicles, and eyes where melanocytes, or pigment-producing cells, are localized .

Result of Action

The compound’s action results in significant and concentration-dependent inhibition of intracellular melanin contents . Its anti-melanogenic effects were found to be considerably greater than the inhibitory effect of kojic acid . These effects are due to the compound’s inhibition of tyrosinase activity .

Action Environment

Environmental factors such as UVB radiation can influence the compound’s action, efficacy, and stability . For example, the compound’s skin depigmentation effect was confirmed in vivo as its topical treatment significantly reduced UVB-induced melanogenesis in HRM2 hairless mice .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide typically involves the condensation of 4-methoxybenzaldehyde with 2-thioxothiazolidin-4-one in the presence of a base, followed by the reaction with 3-nitrobenzoyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Studies have indicated its ability to inhibit tyrosinase, an enzyme involved in melanin synthesis, suggesting its use in treating hyperpigmentation disorders .

Medicine

In medicine, this compound has been investigated for its anti-inflammatory and anti-cancer properties. Its ability to modulate specific molecular pathways makes it a promising candidate for therapeutic applications .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the pharmaceutical and cosmetic industries are particularly noteworthy due to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    (Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione: This compound shares a similar thiazolidinone core but lacks the nitrobenzamide moiety.

    (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one: This derivative has a hydroxyl group instead of a nitro group, affecting its biological activity.

Uniqueness

(Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide is unique due to its combination of a thioxothiazolidinone core, a methoxybenzylidene group, and a nitrobenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S2/c1-26-14-7-5-11(6-8-14)9-15-17(23)20(18(27)28-15)19-16(22)12-3-2-4-13(10-12)21(24)25/h2-10H,1H3,(H,19,22)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGOKEIYOCUUOF-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.